EMD 386088 hydrochloride is a synthetic compound primarily employed in preclinical research to investigate the role of the serotonin 6 (5-HT6) receptor in various physiological and pathological processes. It is classified as a selective 5-HT6 receptor agonist, meaning it binds to and activates this specific receptor subtype with high affinity. Due to its selectivity, EMD 386088 hydrochloride serves as a valuable tool to dissect the specific contribution of 5-HT6 receptors in complex biological systems, such as learning and memory, mood regulation, and feeding behavior [, , ].
EMD 386088 hydrochloride, chemically known as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride, is an indole derivative synthesized by Adamed Ltd. in Poland. It is classified primarily as a 5-HT6 receptor partial agonist, which indicates its role in modulating serotonin receptor activity, a significant factor in various neurological and psychiatric conditions. The compound has been studied for its potential antidepressant effects and its ability to influence cognitive functions through its interaction with neurotransmitter systems .
The synthesis of EMD 386088 hydrochloride involves multiple steps starting from the key intermediate, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The synthesis pathway includes:
The final product can be characterized by its high purity and specific melting point, essential for ensuring consistent biological activity in research applications .
The molecular formula of EMD 386088 hydrochloride is , with a molar mass of approximately 245.73 g/mol. The structure features:
The compound's three-dimensional conformation allows it to interact effectively with the 5-HT6 receptor, facilitating its action as a partial agonist .
EMD 386088 hydrochloride participates in various chemical reactions, including:
These reactions are typically carried out in organic solvents such as dichloromethane or ethanol, often employing catalysts like palladium on carbon to enhance yields .
EMD 386088 acts primarily as a partial agonist at the 5-HT6 receptor. Its mechanism involves:
The compound has demonstrated significant antidepressant-like effects in animal models by enhancing cognitive functions and modulating neurotransmitter systems .
The physical and chemical properties of EMD 386088 hydrochloride include:
These properties are essential for determining the appropriate conditions for laboratory experiments and potential therapeutic applications .
EMD 386088 hydrochloride has several scientific applications:
The compound's unique properties make it a valuable tool in both basic research and potential therapeutic development .
EMD 386088 hydrochloride (5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride) is characterized as a potent partial agonist at 5-HT6 receptors. In functional cAMP accumulation assays, it exhibits an EC50 value of 1.0 nM, indicating high potency in activating the Gs-coupled 5-HT6 receptor [1] [5]. Unlike full agonists (e.g., serotonin or WAY-181187), which elicit maximal receptor response (Emax = 100%), EMD 386088 achieves approximately 60–80% maximal efficacy in vitro [2] [6]. This partial agonism is attributed to its suboptimal stabilization of the active receptor conformation, resulting in reduced G-protein coupling efficiency compared to full agonists.
Behavioral studies highlight the functional implications of this mechanism. While full 5-HT6 agonists (e.g., ST1936) elevate extracellular dopamine and noradrenaline in the nucleus accumbens, EMD 386088 primarily modulates dopaminergic neurotransmission without affecting other monoamines [4] [6]. This selective action underpins its antidepressant-like effects in rodent models, distinct from the broader neurochemical profiles of full agonists.
Table 1: Agonist Profiles at 5-HT6 Receptors
Compound | EC50 (nM) | Emax (%) | Key Functional Effects |
---|---|---|---|
Serotonin (5-HT) | 2.5 | 100 | Full cAMP accumulation; broad neurotransmitter release |
WAY-181187 | 3.0 | 100 | Robust GABA elevation in hippocampus |
EMD 386088 | 1.0 | 60–80 | Selective DA activation; DAT inhibition |
ST1936 | 5.2 | 100 | DA/NA release in NAc and mPFC |
EMD 386088 demonstrates high selectivity for 5-HT6 receptors over other serotonergic subtypes. Radioligand binding assays reveal the following affinity profile (IC50 values) [1] [5] [8]:
Its moderate affinity for 5-HT3 receptors (IC50 = 34 nM) may contribute to off-target effects, such as nausea or gastrointestinal disturbances in preclinical models. However, EMD 386088 exhibits >50-fold selectivity for 5-HT6 over 5-HT1A, 5-HT2C, and 5-HT7 receptors, supporting its utility as a mechanistic probe for 5-HT6-specific functions [2] [6]. Notably, it lacks appreciable affinity for α1-, α2-, β1-adrenoceptors, dopamine D2, or GABAergic receptors, further refining its pharmacological specificity [4].
The 5-HT6 receptor is canonically coupled to Gs proteins, activating adenylate cyclase (AC) and increasing intracellular cAMP. EMD 386088 enhances cAMP production with nanomolar potency, consistent with its partial agonist profile [1] [7]. Beyond cAMP, it modulates the ERK1/2 signaling pathway in a concentration-dependent manner:
This dual-phase ERK modulation influences neuronal plasticity and gene expression, potentially explaining EMD 386088’s effects on memory consolidation. Additionally, 5-HT6 receptors are enriched on GABAergic interneurons in the hippocampus and cortex. Agonism by EMD 386088 indirectly regulates glutamatergic neurotransmission through GABA release, a mechanism validated by microdialysis studies showing elevated hippocampal GABA without altering glutamate, DA, or 5-HT levels [4] [9].
EMD 386088 exhibits significant dopamine transporter (DAT) inhibition (IC50 ≈ 2.25 µM) in functional uptake assays, though it lacks affinity for serotonin (SERT) or norepinephrine transporters (NET) [4] [6]. This ancillary activity potentiates extracellular dopamine in the nucleus accumbens and striatum, as confirmed by ex vivo HPLC studies:
Table 2: Neurochemical Effects of EMD 386088 in Rat Brain Regions
Brain Region | DA Turnover | 5-HT Turnover | NA Turnover | Key Outcomes |
---|---|---|---|---|
Nucleus Accumbens | ↑↑ | ↔ | ↔ | Enhanced motivation |
Hippocampus | ↑ | ↔ | ↔ | Antidepressant-like effects |
Striatum | ↑↑ | ↔ | ↔ | Motor activation |
Behavioral evidence supports the dopaminergic mechanism:
Thus, EMD 386088’s in vivo effects arise from a dual mechanism: 5-HT6 receptor partial agonism and DAT inhibition, converging on dopaminergic neurotransmission.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7